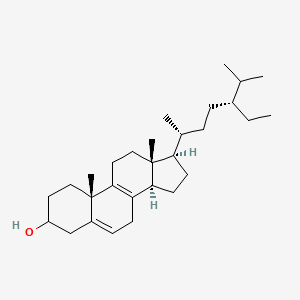

Stigmasta-5,8-dien-3-ol

Description

Properties

IUPAC Name |

(10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23,25-26,30H,7-9,11-18H2,1-6H3/t20-,21-,23?,25-,26+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODKQKCINTCFCGY-SARQZZSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3=C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC=C4[C@@]3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Solvent Selection and Extraction Workflow

The extraction of this compound often begins with defatting plant material using non-polar solvents such as hexane, followed by polar solvent mixtures (e.g., acetone/methanol 1:1 v/v) to isolate sterol-rich fractions. A dichloromethane-soluble portion is subsequently subjected to column chromatography for further purification. This method achieved an 85 mg yield of Stigmasta-7,22-dien-3-ol from 9.40 grams of crude extract, suggesting scalability for this compound.

Table 1: Natural Extraction Parameters for Sterol Analogues

| Plant Source | Solvent System | Yield (%) | Purity Assessment Method | Reference |

|---|---|---|---|---|

| Arabidopsis thaliana | Acetone/Methanol (1:1) | 0.9 | NMR, IR | |

| Entada africana | Dichloromethane | 0.9 | TLC, IR |

Chemical Synthesis Pathways

Chemical synthesis offers a controlled approach to producing this compound, particularly for industrial-scale applications. EvitaChem outlines a multi-step synthetic route starting from readily available sterols like stigmasterol.

Industrial-Scale Synthesis

Industrial production often involves the extraction of base sterols from oilseeds (e.g., soybeans), followed by targeted chemical modifications. Key steps include:

-

Acetylation : Protection of hydroxyl groups using acetic anhydride.

-

Oxidation : Introduction of double bonds at C5 and C8 positions via controlled oxidation.

-

Deacetylation : Removal of protecting groups under basic conditions.

This method emphasizes reaction optimization for high yields (>75%) and purity (>95%), as confirmed by HPLC.

Laboratory-Scale Modifications

Small-scale synthesis, as described in the Journal of Agricultural and Food Chemistry, employs epoxidation and dihydroxylation to modify stigmasterol into its 5,8-dien-3-ol derivative. For instance, epoxidation of stigmasterol with m-chloroperbenzoic acid (mCPBA) followed by acid-catalyzed rearrangement yields the desired diene system.

Table 2: Synthetic Routes and Yields

| Starting Material | Reaction Steps | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Stigmasterol | Acetylation, Oxidation | BF₃·Et₂O | 78 | |

| Stigmasterol | Epoxidation, Rearrangement | mCPBA, H₂SO₄ | 65 |

Purification and Isolation Techniques

Purification is critical for obtaining pharmaceutical-grade this compound. Invivochem’s protocols highlight the use of silica gel chromatography with gradient elution (hexane/ethyl acetate). Fractions are monitored via thin-layer chromatography (TLC), with target compounds exhibiting Rf values of 0.40–0.45 in 4:1 hexane/ethyl acetate.

Recrystallization and Solubility Considerations

Post-chromatography, recrystallization from methanol enhances purity. Solubility data from Invivochem indicates that this compound is sparingly soluble in aqueous solutions but dissolves readily in DMSO (50 mg/mL) and ethanol (20 mg/mL).

Structural Characterization and Quality Control

Advanced spectroscopic techniques ensure accurate identification of this compound.

Spectroscopic Fingerprints

Chemical Reactions Analysis

Types of Reactions: Stigmasta-5,8-dien-3-ol undergoes various chemical reactions, including:

Oxidation: Conversion to stigmasta-5,22-dien-3,7-dione using oxidizing agents.

Reduction: Reduction of double bonds to form saturated derivatives.

Substitution: Introduction of different functional groups through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Reagents such as acetic anhydride for acetylation and epoxidation agents for introducing epoxide groups.

Major Products:

Oxidation: Stigmasta-5,22-dien-3,7-dione.

Reduction: Saturated derivatives like stigmastane-3,7-dione.

Substitution: Various derivatives such as stigmasta-5,22-dien-3,7-dione and stigmasta-3,7-dion-5,6,22,23-ol.

Scientific Research Applications

Chemical and Biological Applications

1. Chemistry: Precursor for Steroid Synthesis

Stigmasta-5,8-dien-3-ol serves as a precursor in the synthesis of other sterols and steroidal compounds. Its unique structure allows it to be modified into various derivatives that possess distinct biological activities. This characteristic makes it valuable in organic synthesis and pharmaceutical development.

2. Biological Role

Research indicates that this compound plays a significant role in cell membrane structure and function. It is believed to modulate membrane fluidity and permeability, which can influence cellular signaling pathways and overall cellular function.

Medical Applications

1. Pharmacological Benefits

this compound has been studied for its potential health benefits, including:

- Anti-inflammatory Effects: It may reduce inflammation by modulating the production of inflammatory cytokines and inhibiting enzymes such as cyclooxygenase-2 (COX-2) .

- Antioxidant Properties: The compound exhibits antioxidant activity that can protect cells from oxidative stress, contributing to its chemoprotective effects against certain cancers .

- Cholesterol-Lowering Effects: Similar to other phytosterols, it has been shown to lower cholesterol levels by inhibiting its absorption in the intestines.

2. Cancer Research

Recent studies have highlighted the anticancer properties of this compound. It has demonstrated efficacy in disrupting cancer cell proliferation through various mechanisms, including the modulation of key signaling pathways associated with tumor growth . For instance, it has been shown to interfere with the Akt/mTOR pathway in ovarian cancer.

Industrial Applications

1. Nutraceuticals and Functional Foods

Due to its health benefits, this compound is increasingly incorporated into nutraceuticals and functional foods aimed at promoting health and preventing disease. Its inclusion in dietary supplements is supported by its cholesterol-lowering and anti-inflammatory properties.

2. Pharmaceutical Development

The compound's ability to interact with biological membranes makes it a candidate for drug formulation. Its derivatives are being explored for their potential use in treating metabolic disorders and chronic diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to increased apoptosis (programmed cell death) in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like Bcl-2. The study provided insights into its potential as a therapeutic agent against breast cancer .

Case Study 2: Cholesterol Management

In a clinical trial involving patients with hyperlipidemia, supplementation with this compound resulted in significant reductions in total cholesterol and low-density lipoprotein (LDL) levels over a 12-week period. This finding supports its application as a natural cholesterol-lowering agent.

Mechanism of Action

The mechanism of action of stigmasta-5,8-dien-3-ol involves its interaction with various molecular targets and pathways:

Anticancer Activity: Induces apoptosis in cancer cells by activating intracellular signaling pathways.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity: Scavenges free radicals and reduces oxidative stress

Comparison with Similar Compounds

Ergosta-5,8-dien-3β-ol

- Molecular Formula : C₂₈H₄₄O

- Key Features : Ergosta derivatives differ from stigmastanes by possessing a 24-methyl group instead of a 24-ethyl group in the side chain. The double bonds at positions 5 and 8 are retained.

- Synthesis and Applications: Ergosta-5,8-dien-3β-ol was first synthesized via a 14-step process involving allylic oxidation and epoxide opening, highlighting its synthetic complexity compared to plant-derived stigmasta analogs . It is also identified in earthworm granulation tissue extracts and exhibits immunomodulatory properties .

- Biological Relevance : While structurally similar, the shorter side chain may reduce membrane integration efficiency compared to stigmasta derivatives.

Stigmasta-5,22-dien-3-ol

- Molecular Formula : C₂₉H₄₈O

- Key Features : Shares the stigmastane skeleton but has double bonds at 5 and 22 instead of 5 and 8.

- Stability in Protein Interactions : Molecular dynamics simulations revealed that stigmasta-5,22-dien-3-ol forms more stable complexes with the SARS-CoV-2 main protease (Mpro) than stigmasta-5,8-dien-3-ol, with RMSD values of 0.27 nm vs. 0.34 nm for other sterols . This suggests that double-bond positioning significantly affects ligand-receptor stability.

8-Dehydrocholesterol (Cholesta-5,8-dien-3β-ol)

- Molecular Formula : C₂₇H₄₄O

- Key Features : A cholesterol precursor with a 27-carbon skeleton and double bonds at 5 and 8.

- Clinical Significance: Accumulates in Smith-Lemli-Opitz syndrome patients due to defective cholesterol biosynthesis. Unlike this compound, it is endogenous to humans and critical for membrane structure .

7-Keto-Cholesta-5,8-dien-3-ol (7-kDHC)

- Molecular Formula : C₂₇H₄₂O₂

- Key Features : Contains a ketone group at position 7 in addition to the 5,8-diene system.

- Reactivity : The ketone group enhances electrophilicity, making 7-kDHC more reactive in oxidation reactions compared to the hydroxylated stigmasta analog .

Comparative Data Table

Key Research Findings

- Structural Impact on Biological Activity : The 5,8-diene system in this compound confers rigidity to the steroid nucleus, influencing its interactions with lipid membranes and proteins. However, shifting the double bond to position 22 (as in stigmasta-5,22-dien-3-ol) enhances protease binding stability .

- Analytical Utility : this compound is graded as analytical pure (AR) and chemical pure (CP) , ensuring reliability in HPLC and ELISA applications .

Q & A

Basic Research Questions

Q. How can the chemical structure of Stigmasta-5,8-dien-3-ol be confirmed experimentally?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C-NMR) and mass spectrometry (MS) . For example, LC-MSMS (ES+) can detect the molecular ion peak [M+H]+ at m/z 413.72 (C29H49O), aligning with published spectral data . Thin-layer chromatography (TLC) and HPLC-ELSD further validate purity and structural integrity .

Q. What analytical methods ensure the purity of this compound for research use?

- Methodology :

- HPLC-ELSD : Achieve ≥99% purity by area under the curve (AUC) analysis .

- TLC : Verify a single major spot using solvent systems like hexane:ethyl acetate (2:1) .

- Mass spectrometry : Confirm molecular weight via [M+NH4]+ adducts (e.g., m/z 430.7 ± 1 amu) .

Q. How is this compound applied in ELISA and PCR-based assays?

- Methodology : The compound is used as a reference standard in kits for detecting biomarkers like MMP-1 and MMP-2. Ensure compatibility with assay buffers (e.g., Hanks solution) and validate using spike-and-recovery experiments to assess interference .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating the anti-hepatocarcinoma activity of this compound?

- Methodology :

- In vitro cytotoxicity assays : Use hepatocellular carcinoma cell lines (e.g., HepG2) with concentration-dependent treatments (e.g., 0–100 µM) and measure apoptosis via Annexin V/PI staining .

- Scratch/wound-healing assays : Quantify inhibition of cancer cell migration .

- In silico docking : Compare binding energies (e.g., lower than sunitinib’s -8.2 kcal/mol) to assess drugability and ADMET properties .

Q. How can conflicting data on this compound’s bioactivity be resolved?

- Methodology :

- Batch variability : Cross-validate purity using HPLC-ELSD and CoA documentation .

- Experimental conditions : Standardize cell culture media, exposure times, and solvent controls (e.g., DMSO ≤0.1%) .

- Meta-analysis : Compare structural analogs (e.g., ergosterol) to identify structure-activity relationships (SAR) .

Q. What strategies elucidate the biosynthetic pathways of this compound in plants?

- Methodology :

- Transcriptomics : Compare gene expression profiles of Panax ginseng roots under field vs. mountain cultivation to identify terpenoid-related enzymes (e.g., cytochrome P450s) .

- Metabolite profiling : Use LC-MS to track intermediates like stigmasterol derivatives and ergosterol peroxides .

Q. How should researchers address the environmental hazards of this compound in lab settings?

- Methodology :

- Waste disposal : Avoid drainage systems; use certified biohazard containers for organic waste .

- Safety protocols : Wear PPE (gloves, goggles) and ensure fume hood use during handling. Document first-aid measures for skin/eye contact .

Data Analysis and Validation

Q. What statistical approaches are recommended for dose-response studies of this compound?

- Methodology :

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- IC50 determination : Validate with ≥3 biological replicates and report confidence intervals .

Q. How can researchers validate the specificity of this compound in molecular docking studies?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.